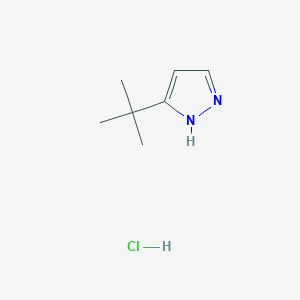

3-T-Butyl-1H-pyrazole, HCl

Vue d'ensemble

Description

3-T-Butyl-1H-pyrazole, hcl is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A method to prepare pyrazole derivative via condensation of a chalcone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM-PF 6] as a catalyst has been described .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of this compound can be found in the PubChem database .Chemical Reactions Analysis

The reactivity of pyrazoles may be influenced by their tautomeric and conformational preferences . Further optimization of the reaction conditions was carried out by changing solvents, catalysts, and catalyst loading .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the PubChem database . Pyrazoles exhibit tautomerism, which may influence their reactivity .Applications De Recherche Scientifique

Synthèse de systèmes hétérocycliques condensés

3-T-Butyl-1H-pyrazole, HCl: est largement utilisé comme précurseur dans la synthèse de systèmes hétérocycliques condensés, tels que les pyrazolo[1,5-a]pyrimidines . Ces systèmes sont importants en chimie pharmaceutique en raison de leurs activités biologiques potentielles. La capacité du 3-T-Butyl-1H-pyrazole à subir diverses transformations chimiques en fait une matière de départ précieuse pour la construction d'architectures moléculaires complexes.

Études de tautomérie

Le composé présente une tautomérie, un phénomène qui peut influencer sa réactivité et, par conséquent, les stratégies de synthèse impliquant les pyrazoles . La compréhension des préférences tautomères du 3-T-Butyl-1H-pyrazole est cruciale pour la conception de méthodes de synthèse et la prédiction des activités biologiques des molécules contenant la partie pyrazole.

Développement d'agents antimicrobiens

Les dérivés du pyrazole, y compris le 3-T-Butyl-1H-pyrazole, ont été explorés pour leurs propriétés antimicrobiennes . La flexibilité structurale des pyrazoles permet la synthèse d'une large gamme de composés ayant une utilisation potentielle comme agents antimicrobiens, contribuant ainsi à la lutte contre les souches résistantes de bactéries et de champignons.

Recherche en chimie agricole

En agriculture, les dérivés du pyrazole sont étudiés pour leur utilité comme herbicides, insecticides et fongicides . L'adaptabilité structurale du 3-T-Butyl-1H-pyrazole en fait un candidat pour le développement de nouveaux composés capables de protéger les cultures contre les ravageurs et les maladies tout en étant respectueux de l'environnement.

Études des propriétés photophysiques

Les pyrazoles, y compris le 3-T-Butyl-1H-pyrazole, sont connus pour leurs propriétés photophysiques, qui sont utiles dans le développement d'applications en science des matériaux . Ces propriétés peuvent être exploitées dans la création de nouveaux matériaux ayant des caractéristiques spécifiques d'absorption ou d'émission de lumière.

Méthodologie de synthèse organique

Le composé est impliqué dans l'avancement des méthodologies de synthèse organique . Son utilisation dans diverses réactions, telles que les synthèses en un seul pot et la catalyse, met en évidence son rôle dans le développement de voies de synthèse écologiques et efficaces, ce qui est essentiel pour les pratiques de chimie durable.

Safety and Hazards

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mécanisme D'action

Target of Action

Pyrazoles, the class of compounds to which 3-t-butyl-1h-pyrazole, hcl belongs, are known to interact with various biological targets

Mode of Action

For instance, the combination of two dissimilar and adjacent nitrogen atoms in pyrazoles allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

For example, the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Result of Action

Pyrazoles are known to participate in various chemical reactions, which could potentially result in a variety of molecular and cellular effects .

Action Environment

It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Analyse Biochimique

Biochemical Properties

3-T-Butyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 3-T-Butyl-1H-pyrazole hydrochloride, are known to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation, leading to changes in its catalytic activity . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

3-T-Butyl-1H-pyrazole hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . In addition, 3-T-Butyl-1H-pyrazole hydrochloride may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-T-Butyl-1H-pyrazole hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with receptors on the cell surface, triggering intracellular signaling cascades . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function. For instance, 3-T-Butyl-1H-pyrazole hydrochloride may inhibit the activity of kinases, enzymes that phosphorylate proteins, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-T-Butyl-1H-pyrazole hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-T-Butyl-1H-pyrazole hydrochloride may result in adaptive responses, such as changes in gene expression and protein levels .

Dosage Effects in Animal Models

The effects of 3-T-Butyl-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

3-T-Butyl-1H-pyrazole hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may act as a substrate or inhibitor of specific enzymes, modulating their activity and impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 3-T-Butyl-1H-pyrazole hydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 3-T-Butyl-1H-pyrazole hydrochloride within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to uptake and metabolize the compound .

Subcellular Localization

The subcellular localization of 3-T-Butyl-1H-pyrazole hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-T-Butyl-1H-pyrazole hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Propriétés

IUPAC Name |

5-tert-butyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHULJGNXVTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187385-62-1 | |

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)

![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)